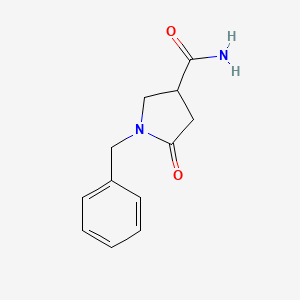

1-Benzyl-5-oxopyrrolidine-3-carboxamide

Descripción general

Descripción

1-Benzyl-5-oxopyrrolidine-3-carboxamide is a chemical compound with the molecular formula C12H14N2O2.

Métodos De Preparación

The synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the reaction of benzylamine with a suitable pyrrolidine precursor under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1-Benzyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-Benzyl-5-oxopyrrolidine-3-carboxamide serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing analgesics and anti-inflammatory drugs . The compound's structure allows for modifications that enhance therapeutic efficacy and reduce side effects.

Case Study: Neuroprotective Agents

A study synthesized derivatives of 1-benzyl-5-oxopyrrolidine-2-carboximidamide, demonstrating neuroprotective activities against N-methyl-D-aspartic acid-induced cytotoxicity in vitro. The compound exhibited significant protective effects, particularly derivative 12k, which showed higher potency than the reference compound ifenprodil. This suggests potential applications in treating neurodegenerative diseases .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding , aiding researchers in understanding drug interactions and biological pathways. Its ability to act on specific receptors makes it a valuable tool in pharmacological research.

Case Study: Relaxin-3/RXFP3 System

Research involving the relaxin-3/RXFP3 system highlighted the compound's role in modulating physiological processes such as appetite control and stress responses. This underscores its potential for developing treatments targeting metabolic disorders .

Organic Synthesis

The compound acts as a versatile building block in organic chemistry, facilitating the creation of complex molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Amidation | DMF, EDC coupling | 85 | |

| Cyclization | Acidic conditions | 90 | |

| Alkylation | Base-catalyzed | 75 |

Material Science

In material science, this compound is explored for developing polymers and materials that enhance properties such as strength and durability. Its incorporation into composite materials can lead to innovations in industrial applications.

Cosmetic Formulations

The compound is also used in cosmetic products due to its potential skin benefits, contributing to formulations aimed at improving skin texture and appearance. Its biochemical properties allow it to interact beneficially with skin cells.

Case Study: Skin Benefits

Research has indicated that formulations containing derivatives of this compound can improve skin hydration and elasticity, making it a candidate for anti-aging products .

Mecanismo De Acción

The mechanism of action of 1-Benzyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparación Con Compuestos Similares

1-Benzyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

- Pyrrolidine-2-one

- Pyrrolidine-2,5-dione

- Prolinol These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties .

Actividad Biológica

1-Benzyl-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a benzyl group and a carboxamide functional group. Its structure allows for interactions with various biological targets, influencing multiple cellular pathways.

The compound has demonstrated the ability to interact with several enzymes and proteins, notably glucokinase. This interaction acts as an allosteric activator, enhancing glucose metabolism which is crucial in managing conditions like diabetes.

Cytotoxicity in Cancer Cells

Research indicates that this compound exhibits cytotoxic effects on cancer cells by disrupting microtubule dynamics. This disruption leads to cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .

Neuroprotective Effects

In neuropharmacological studies, derivatives of this compound have shown protective activities against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity. One derivative, identified as 12k, exhibited superior potency compared to the reference drug ifenprodil. It effectively attenuated calcium influx and reduced NR2B upregulation induced by NMDA, suggesting a promising neuroprotective profile .

Molecular Mechanisms

The mechanisms through which this compound exerts its biological effects include:

- Allosteric Modulation : By binding to the allosteric site of glucokinase, it enhances the enzyme's activity, promoting glucose metabolism.

- Microtubule Disruption : In cancer cells, it interferes with microtubule dynamics leading to apoptosis.

- Calcium Regulation : The compound regulates calcium influx in neuronal cells, protecting against excitotoxicity induced by NMDA receptor activation .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Evaluation

A study conducted on various derivatives of this compound evaluated their neuroprotective effects against NMDA-induced toxicity. Compound 12k was highlighted for its ability to improve learning and memory in vivo models while exhibiting excellent metabolic stability. The docking studies confirmed its favorable binding to the NR2B subunit of the NMDA receptor .

Therapeutic Potential

The diverse biological activities of this compound suggest its potential application in treating various conditions:

- Diabetes Management : By enhancing glucokinase activity.

- Cancer Therapy : Due to its cytotoxic effects on cancer cells.

- Neurodegenerative Disorders : As a neuroprotective agent against excitotoxic damage.

Propiedades

IUPAC Name |

1-benzyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFFGHGZXQWFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40411090 | |

| Record name | 1-benzyl-5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116041-19-1 | |

| Record name | 1-benzyl-5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.